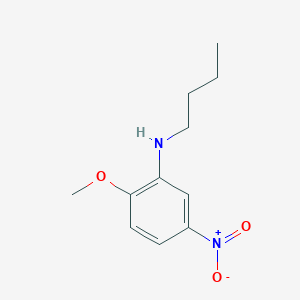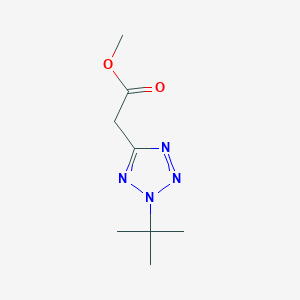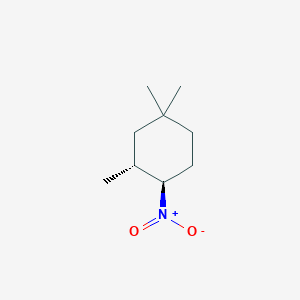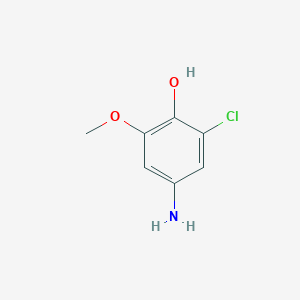
3-Methylsulfonyl-2',3',4,4',5,5'-hexachlorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl is a chemical compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds are known for their stability and resistance to degradation, which makes them persistent in the environment. This particular compound is characterized by the presence of six chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.
Métodos De Preparación
The synthesis of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve large-scale chlorination processes and subsequent functionalization to introduce the methylsulfonyl group .
Análisis De Reacciones Químicas
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the study of PCBs.
Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Industry: It is used in the development of materials and products that require stable and resistant compounds.
Mecanismo De Acción
The mechanism of action of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl involves its interaction with cellular components. It can bind to specific receptors and enzymes, disrupting normal cellular functions. The molecular targets include the aryl hydrocarbon receptor (AhR) and various cytochrome P450 enzymes. These interactions can lead to oxidative stress, inflammation, and other toxic effects .
Comparación Con Compuestos Similares
3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl can be compared with other similar compounds such as:
2’,3,4,4’,5-Pentachlorobiphenyl: Lacks one chlorine atom compared to the hexachlorobiphenyl.
2,2’,3,4,5,5’-Hexachlorobiphenyl: Similar structure but without the methylsulfonyl group.
3-Methylsulfonyl-2,2’,4’,5-tetrachlorobiphenyl: Contains fewer chlorine atoms and a different substitution pattern. The uniqueness of 3-Methylsulfonyl-2’,3’,4,4’,5,5’-hexachlorobiphenyl lies in its specific substitution pattern and the presence of the methylsulfonyl group, which influences its chemical properties and biological effects.
Propiedades
Número CAS |
92138-00-6 |
|---|---|
Fórmula molecular |
C13H6Cl6O2S |
Peso molecular |
439.0 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(3,4-dichloro-5-methylsulfonylphenyl)benzene |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(2-7(14)11(9)17)6-4-8(15)12(18)13(19)10(6)16/h2-4H,1H3 |
Clave InChI |
HFIROXVLVGGBLF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=CC(=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)











